molecular formula C14H24N2OS B12482045 5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol

5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol

Cat. No.: B12482045
M. Wt: 268.42 g/mol
InChI Key: VATDZOHYAJUXBK-UHFFFAOYSA-N
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Description

5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological activities. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as zinc chloride or copper salts, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated pyrimidine derivatives.

Scientific Research Applications

5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory activities.

    Pyrimido[4,5-d]pyrimidine: Investigated for its biological significance and potential therapeutic applications.

Uniqueness

5-Butyl-6-methyl-2-(pentylsulfanyl)pyrimidin-4-ol stands out due to its unique pentylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C14H24N2OS

Molecular Weight

268.42 g/mol

IUPAC Name

5-butyl-4-methyl-2-pentylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H24N2OS/c1-4-6-8-10-18-14-15-11(3)12(9-7-5-2)13(17)16-14/h4-10H2,1-3H3,(H,15,16,17)

InChI Key

VATDZOHYAJUXBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC(=C(C(=O)N1)CCCC)C

Origin of Product

United States

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